molecular formula C19H23NO3S B11293071 N-(3,5-dimethylphenyl)-2,2-dimethyl-3,4-dihydro-2H-chromene-6-sulfonamide

N-(3,5-dimethylphenyl)-2,2-dimethyl-3,4-dihydro-2H-chromene-6-sulfonamide

Cat. No.: B11293071
M. Wt: 345.5 g/mol
InChI Key: UPXQBNPLTFNHEH-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzopyran ring system, which is further substituted with a 3,5-dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE typically involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-hydroxyacetophenone and an aldehyde under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzopyran derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution with 3,5-Dimethylphenyl Group: The final step involves the substitution of the benzopyran-sulfonamide intermediate with 3,5-dimethylphenylamine under suitable conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the benzopyran ring.

    Reduction Products: Amines derived from the reduction of the sulfonamide group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.

Biology and Medicine:

    Pharmaceuticals: The compound’s sulfonamide group makes it a potential candidate for drug development, particularly as an antimicrobial agent.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry:

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Agrochemicals: It may be used in the development of pesticides and herbicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • N-(2,3-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE
  • N-(3,4-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE
  • N-(2,5-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE

Uniqueness: The unique substitution pattern of the 3,5-dimethylphenyl group in N-(3,5-DIMETHYLPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONAMIDE imparts distinct chemical and biological properties compared to its analogs. This specific substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2,2-dimethyl-3,4-dihydrochromene-6-sulfonamide

InChI

InChI=1S/C19H23NO3S/c1-13-9-14(2)11-16(10-13)20-24(21,22)17-5-6-18-15(12-17)7-8-19(3,4)23-18/h5-6,9-12,20H,7-8H2,1-4H3

InChI Key

UPXQBNPLTFNHEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(CC3)(C)C)C

Origin of Product

United States

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